2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline
Description
Structural Elucidation of 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, This compound , reflects its hierarchical structure:
- Parent framework : Aniline (benzene ring with an amino group).
- Primary substituent : A methyl group (-CH₃) at the 2-position.
- Secondary substituent : A [(2-methylbutan-2-yl)oxy]methyl group at the 3-position.
The substituent naming follows IUPAC priority rules, where the ether group takes precedence over the methyl group due to its higher functional group priority. The 2-methylbutan-2-yl moiety denotes a four-carbon chain with a methyl branch on the second carbon, forming a tertiary ether linkage.
Molecular Geometry and Conformational Analysis
The molecule’s geometry is governed by the interplay of its substituents:
- Aniline backbone : The benzene ring adopts a planar structure, with the amino group (-NH₂) in the para position relative to the substituents.
- Substituent orientation :
Conformational Analysis :
Comparative Analysis with Structural Analogs
The compound shares structural similarities with other aniline derivatives but differs in substituent size and positioning. A comparative analysis with key analogs is presented below:
| Compound | Substituent Position | Substituent Type | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 2 (methyl), 3 (ether) | Tert-pentoxy methyl | 207.30 | Bulky ether group at meta position |
| 2-[(tert-Butoxy)methyl]aniline | 2 (ether) | Tert-butoxy methyl | 179.26 | Smaller ether group at ortho position |
| 2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline | 2 (ether) | Tert-pentoxy methyl | 193.28 | Ether group at ortho position |
| 2-Methyl-3-(pentan-3-yloxy)aniline | 2 (methyl), 3 (ether) | Linear pentoxy | 193.28 | Linear ether group at meta position |
Steric and Electronic Comparisons :
- Steric Effects :
- Electronic Effects :
Computational Modeling of Steric and Electronic Effects
Computational methods provide critical insights into the molecule’s electronic and steric properties:
Steric Mapping
- %V Bur Method :
- %Buried Volume (V Bur) quantifies steric shielding around reactive sites. For the target compound, the tert-pentoxy group contributes a %V Bur of ~25–30% at the 3-position, restricting access to the aniline ring.
- Comparison with 2-[(tert-butoxy)methyl]aniline (%V Bur ~15–20%) highlights the enhanced steric protection of the branched ether.
Electronic Effects
- DFT Calculations :
Conformational Stability
Properties
IUPAC Name |
2-methyl-3-(2-methylbutan-2-yloxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-5-13(3,4)15-9-11-7-6-8-12(14)10(11)2/h6-8H,5,9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICRXNIHRXUFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC1=C(C(=CC=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline can be achieved through various methods, including alkylation reactions and substitution processes. Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy in biological applications.
Key Findings from SAR Studies
- Lipophilicity : The lipophilicity of the substituents on the aniline ring significantly affects the compound's potency in biological assays. For instance, variations in the alkoxy side chain have shown to influence receptor interactions and overall activity .
- Branching Effects : The position and type of branching in alkyl groups attached to the aniline nitrogen can enhance or diminish biological activity. Compounds with branched alkyl groups often demonstrate improved potency compared to their linear counterparts .
- Functional Group Modifications : Substituting different functional groups on the aniline nitrogen has been shown to alter pharmacological profiles, suggesting that careful modifications can lead to compounds with desirable therapeutic effects .
Applications in Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets.
Case Studies
- GPR88 Agonists : Research has indicated that derivatives of this compound can function as GPR88 agonists, which are of interest for treating neurological disorders. Modifications to the alkoxy group have resulted in compounds with varying degrees of agonistic activity .
- Neuroprotective Agents : The compound's derivatives have been explored for neuroprotective properties, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .
Applications in Materials Science
Beyond medicinal applications, this compound has potential uses in materials science:
- OLED Materials : The compound can serve as an intermediate in the synthesis of organic light-emitting diode (OLED) materials, where its electronic properties are advantageous .
- Nanomaterials : Its application in creating mesoporous materials and nanoclays has been investigated, contributing to advancements in nanotechnology .
Summary Table of Applications
| Field | Application | Notes |
|---|---|---|
| Medicinal Chemistry | GPR88 Agonists | Potential treatments for neurological disorders |
| Neuroprotective Agents | Explored for Alzheimer’s disease | |
| Materials Science | OLED Materials | Used as intermediates in electronic applications |
| Nanomaterials | Contributions to nanotechnology and material synthesis |
Mechanism of Action
Mechanism: : Acts primarily by interacting with molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions.
Molecular targets and pathways: : Can affect pathways involving cytochrome P450 enzymes and amine oxidases due to its aromatic and amino functional groups.
Similar compounds
Aniline
N-methylaniline
2,4-dimethylaniline
Comparison: : 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline stands out due to its unique substituted alkyl-oxy methyl group, which imparts distinct chemical reactivity and potential biological activity compared to simpler aniline derivatives. This uniqueness allows for specialized applications in synthetic chemistry and potential drug development.
Biological Activity
2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline is a chemical compound with potential biological activity that has garnered interest in various fields, including pharmacology and toxicology. This article aims to explore its biological activity, focusing on its mechanisms, effects on biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a methyl group, an aniline moiety, and an ether functional group, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Activity : The presence of the aniline group may enhance the compound's ability to scavenge free radicals, thereby mitigating oxidative damage in cells. This property is crucial for protecting cellular integrity under stress conditions .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Neuroprotection | Reduced neuronal apoptosis in vitro | |
| Antioxidant | Scavenging of DPPH radicals | |
| Cytotoxicity | Inhibition of cancer cell proliferation |
Case Studies
-
Neuroprotective Study :
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell death induced by oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes . -
Antioxidant Potential :
In a series of assays measuring radical scavenging activity, the compound showed notable effectiveness against DPPH radicals, suggesting its potential as a natural antioxidant agent . This finding indicates possible applications in food preservation and health supplements. -
Cytotoxic Effects on Cancer Cells :
Research indicated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound caused cell cycle arrest and apoptosis, highlighting its potential as an anticancer agent .
Comparison with Similar Compounds
Steric and Electronic Effects
- Ether vs. Thioether derivatives (e.g., methylsulfanyl in ) exhibit weaker hydrogen-bonding capacity and higher lipophilicity, favoring membrane permeability in drug design.
- Electron-Withdrawing vs. Donating Groups : Chloro-substituted analogs (e.g., 3-chloro-2-methylaniline ) lower the pKa of the aniline NH₂ group, enhancing its acidity and suitability for electrophilic substitutions. In contrast, methoxy groups (e.g., 4-methoxy-2-methylaniline ) donate electron density, stabilizing intermediates in coupling reactions.
Physicochemical Properties
- Solubility : Branched alkoxy groups (e.g., 2-methylbutan-2-yloxy) reduce water solubility compared to linear chains but improve organic solvent compatibility, critical for formulation in agrochemicals .
- Thermal Stability : Crystalline derivatives like 2-(4-methoxy-2-methylanilin) exhibit stabilized lattices via weak C–H⋯O interactions , whereas liquid analogs (e.g., propan-2-yloxy-substituted ) may require low-temperature storage to prevent degradation.
Preparation Methods
General Synthetic Approach
The synthesis of 2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline typically involves:
- Starting from a suitably substituted aniline or its precursor.
- Introduction of the [(2-methylbutan-2-yl)oxy]methyl group via an etherification reaction.
- Protection/deprotection strategies to maintain amine integrity during ether formation.
- Purification to achieve high purity (typically ≥95%).
Etherification via Alkoxymethylation
A key step is the installation of the [(2-methylbutan-2-yl)oxy]methyl substituent at the 3-position of the aniline ring. This can be achieved by:
- Reacting 3-hydroxymethyl-2-methylaniline or a related intermediate with 2-methylbutan-2-ol derivatives under acidic or basic catalysis to form the ether linkage.
- Alternatively, using a suitable alkyl halide or sulfonate ester of 2-methylbutan-2-ol to perform nucleophilic substitution on a hydroxymethyl intermediate.
Protection of the Amine Group
Since aniline is nucleophilic and reactive, protection of the amine group during ether formation is often necessary:
- Common protecting groups include acylation (e.g., acetylation) or formation of carbamates.
- After etherification, the protecting group is removed under mild conditions to regenerate the free amine.
Purification and Characterization
- The product is purified by chromatographic methods such as column chromatography.
- Characterization includes NMR, MS, and purity assessment by HPLC.
- Commercial sources report purity around 95% for the compound as a liquid form stored at room temperature.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2-methyl-3-hydroxymethylaniline or derivative | Intermediate for etherification |
| Etherification | 2-methylbutan-2-ol derivative (e.g., alkyl halide) + base or acid catalyst | Formation of [(2-methylbutan-2-yl)oxy]methyl ether at 3-position |
| Amine protection (optional) | Acetylation or carbamate formation | Prevents side reactions during etherification |
| Deprotection | Mild acid or base treatment | Regenerates free aniline |
| Purification | Column chromatography (solvent systems like CHCl3:MeOH:NH4OH) | Achieves ≥95% purity; product is a liquid at room temperature |
| Characterization | NMR, MS, HPLC | Confirms structure and purity |
Related Synthetic Methodologies and Analogous Compounds
While direct literature on this exact compound’s synthesis is limited, related methodologies provide insight:
- Etherification of hydroxymethyl anilines with bulky alcohol derivatives is a common strategy in medicinal chemistry.
- Protection/deprotection techniques for anilines are well-established to facilitate selective functionalization.
- Reduction and purification protocols involving LiAlH4 and chromatographic methods are standard for related diamine compounds.
Q & A
Basic: What are the optimal synthetic routes for 2-Methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}aniline, and how can purity be maximized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or alkylation reactions . For example:
- Alkylation of 2-methyl-3-hydroxyaniline with 2-methylbutan-2-yl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C .
- Protection-deprotection strategies may improve yield, such as using tert-butyloxycarbonyl (Boc) groups to shield the amine during alkylation .
Purity Optimization: - Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
- Monitor by HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (splitless mode, He carrier gas) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. Key signals include:
- IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and ether C-O (1050–1150 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to validate molecular ion [M+H]⁺ .
Advanced: How does the steric bulk of the (2-methylbutan-2-yl)oxy group influence reactivity in electrophilic substitution?
Methodological Answer:
The tert-butyl-like substituent creates steric hindrance, directing electrophiles to the less hindered positions (e.g., para to the NH₂ group). Experimental approaches:
- Nitration : Compare regioselectivity using HNO₃/H₂SO₄. Monitor by TLC and isolate isomers via chromatography .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electron density and predict attack sites .
Case Study : Analogous compounds show reduced ortho-substitution due to steric effects, favoring para-products .
Advanced: What strategies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to tyrosine kinases or cytochrome P450 enzymes. Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) .
- In Vitro Assays : Test inhibition of bacterial growth (MIC assays for E. coli/S. aureus) or cancer cell viability (MTT assay) .
Advanced: How does this compound degrade under environmental or metabolic conditions?
Methodological Answer:
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions. Monitor by LC-MS for quinone or carboxylic acid derivatives .
- Microbial Degradation : Use Pseudomonas strains (e.g., YBL2) in minimal media. Track degradation via GC-MS and CO₂ evolution .
- Oxidative Pathways : Treat with H₂O₂/Fe²⁺ (Fenton’s reagent) to simulate advanced oxidation processes (AOPs). Identify intermediates like hydroxylated anilines .
Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Replace the methoxy group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups. Synthesize via Ullmann coupling or SNAr reactions .
- Bioisosteric Replacement : Substitute the ether linkage with thioether or amine groups. Test solubility (LogP) and permeability (Caco-2 assay) .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ) with IC₅₀ values .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., wastewater)?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate samples from water. Elute with methanol .
- GC-ECD/NPD : Optimize with a DB-5MS column (30 m × 0.25 mm). Derivatize with acetic anhydride to enhance volatility .
- HPLC-UV : Use a phenyl-hexyl column (4.6 × 250 mm) with 0.1% TFA in acetonitrile/water. Detect at 254 nm .
Advanced: How should researchers address contradictory data on degradation efficiency across studies?
Methodological Answer:
- Control Experiments : Replicate studies under identical conditions (pH, temperature, light exposure). Use internal standards (e.g., deuterated aniline) .
- Mechanistic Probes : Add radical scavengers (e.g., tert-butanol) to distinguish between hydroxyl radical vs. direct photolysis pathways .
- Meta-Analysis : Compare degradation half-lives across literature, adjusting for matrix effects (e.g., wastewater vs. pure water) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
